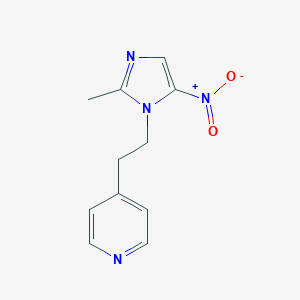
N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide, also known as MDMAI, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicinal chemistry. MDMAI is a benzamide derivative that is structurally similar to the popular recreational drug MDMA, also known as ecstasy. However, unlike MDMA, MDMAI does not produce psychoactive effects and is not used for recreational purposes. In
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide acts as a selective serotonin reuptake inhibitor (SSRI), which means it prevents the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which can have various effects on the brain and body. The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide is still under investigation, but it is believed to involve the modulation of serotonin receptors.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. This can lead to various physiological and biochemical effects, such as changes in heart rate, blood pressure, and body temperature. However, unlike MDMA, N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide does not produce the typical psychoactive effects associated with serotonin receptor agonists.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide is its selectivity for the serotonin transporter, which makes it a useful tool in studying the role of serotonin in various physiological and pathological conditions. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide does not produce the psychoactive effects associated with MDMA, which makes it easier to conduct experiments without the risk of confounding factors. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide is its relatively low potency compared to other SSRIs, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide. One area of interest is the development of new antidepressant drugs based on the selective serotonin reuptake inhibition properties of N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide. Additionally, further studies are needed to explore the potential anticancer properties of N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide and its mechanism of action. Finally, the use of N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide as a tool in studying the role of serotonin in various physiological and pathological conditions warrants further investigation.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide involves the reaction of 2-iodobenzamide with 1,3-benzodioxole in the presence of a palladium catalyst. The reaction yields N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide as a white crystalline solid with a melting point of 120-122°C. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide has shown potential in medicinal chemistry research due to its ability to interact with serotonin receptors. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide has been shown to selectively bind to the serotonin transporter, which could be useful in developing new antidepressant drugs. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide has been shown to inhibit the growth of cancer cells in vitro, suggesting potential applications in cancer research.
Propiedades
Nombre del producto |
N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide |
|---|---|
Fórmula molecular |
C15H12INO3 |
Peso molecular |
381.16 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide |
InChI |
InChI=1S/C15H12INO3/c16-12-4-2-1-3-11(12)15(18)17-8-10-5-6-13-14(7-10)20-9-19-13/h1-7H,8-9H2,(H,17,18) |
Clave InChI |
OHYQHXRJGIZUQG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CC=C3I |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CC=C3I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)









